Cas no 1638772-05-0 (6-methyl-1-oxa-7-azaspiro[3.5]nonane)
![6-methyl-1-oxa-7-azaspiro[3.5]nonane structure](https://www.kuujia.com/scimg/cas/1638772-05-0x500.png)
6-methyl-1-oxa-7-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-1-oxa-7-azaspiro[3.5]nonane
- MFCD28501338
- SCHEMBL18834913
- P14707
- 1638772-05-0
- SB12470
- CS-0055656
-
- MDL: MFCD28501338
- Inchi: 1S/C8H15NO/c1-7-6-8(2-4-9-7)3-5-10-8/h7,9H,2-6H2,1H3
- InChI Key: HEUQSKHIHHZLRW-UHFFFAOYSA-N
- SMILES: O1C2(CCNC(C)C2)CC1
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 21.3Ų
6-methyl-1-oxa-7-azaspiro[3.5]nonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126296-5g |
6-Methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 98% | 5g |
¥32265 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07682-1G |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 97% | 1g |
¥ 7,042.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126296-100mg |
6-Methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 98% | 100mg |
¥2690 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126296-250mg |
6-Methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 98% | 250mg |
¥4303 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07682-500MG |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 97% | 500MG |
¥ 4,699.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1317918-1G |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 97% | 1g |
$1325 | 2024-05-23 | |
eNovation Chemicals LLC | Y1317918-100mg |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 97% | 100mg |
$330 | 2025-02-20 | |
eNovation Chemicals LLC | Y1317918-1g |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 97% | 1g |
$1325 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07682-250mg |
6-methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 95% | 250mg |
¥2817.0 | 2024-04-23 | |
Ambeed | A103988-5g |
6-Methyl-1-oxa-7-azaspiro[3.5]nonane |
1638772-05-0 | 95% | 5g |
$2976.0 | 2024-07-21 |
6-methyl-1-oxa-7-azaspiro[3.5]nonane Related Literature
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Additional information on 6-methyl-1-oxa-7-azaspiro[3.5]nonane
6-Methyl-1-oxa-7-azaspiro[3.5]nonane (CAS No. 1638772-05-0): A Versatile Spirocyclic Compound in Modern Chemistry
The 6-methyl-1-oxa-7-azaspiro[3.5]nonane (CAS No. 1638772-05-0) represents an intriguing class of spirocyclic compounds that has gained significant attention in pharmaceutical and materials science research. This unique structure combines both oxygen and nitrogen heteroatoms within a spiro[3.5]nonane framework, offering remarkable potential for drug discovery and specialty chemical applications. The compound's spirocyclic architecture provides three-dimensional complexity that is highly valued in modern medicinal chemistry, particularly for targeting challenging biological systems.
Recent studies highlight the growing importance of spiroheterocyclic compounds like 6-methyl-1-oxa-7-azaspiro[3.5]nonane in addressing current pharmaceutical challenges. The compound's rigid structure offers advantages in molecular recognition, while its oxygen and nitrogen atoms provide multiple sites for further functionalization. Researchers are particularly interested in how such spiro scaffolds can improve drug-like properties, including metabolic stability and membrane permeability - key concerns in developing new therapeutics for neurological and inflammatory conditions.
The synthesis of 6-methyl-1-oxa-7-azaspiro[3.5]nonane typically involves innovative cyclization strategies that have become a hot topic in organic chemistry. Advanced methods such as transition metal-catalyzed reactions or photochemical processes are being explored to construct this spirocyclic system more efficiently. These synthetic approaches align with current trends toward sustainable chemistry, as researchers seek atom-economical routes to complex molecular architectures.
In pharmaceutical applications, the 6-methyl-1-oxa-7-azaspiro[3.5]nonane scaffold shows promise as a privileged structure for drug design. Its constrained geometry can help address the "flatland" problem often encountered in medicinal chemistry, where planar molecules dominate screening libraries. Several research groups have reported derivatives of this spiro compound exhibiting activity against various biological targets, though specific therapeutic applications remain under investigation due to the compound's relatively recent emergence in the literature.
The materials science field has also shown interest in 6-methyl-1-oxa-7-azaspiro[3.5]nonane and related spiroheterocycles. These compounds can serve as building blocks for advanced polymers with unique thermal and mechanical properties. The spiro center introduces interesting conformational constraints that may lead to materials with novel characteristics, potentially useful in electronics or specialty coatings applications.
From a commercial perspective, the market for specialized spirocyclic compounds like 6-methyl-1-oxa-7-azaspiro[3.5]nonane is expanding as pharmaceutical companies increasingly seek three-dimensional scaffolds for their drug discovery programs. Custom synthesis providers have begun offering this compound and its derivatives, catering to the growing demand from both academic and industrial researchers. The compound's CAS number (1638772-05-0) has seen increasing search frequency in chemical databases, reflecting its rising profile in the research community.
Quality control and analytical characterization of 6-methyl-1-oxa-7-azaspiro[3.5]nonane present interesting challenges due to its unique structure. Advanced techniques such as 2D NMR spectroscopy and high-resolution mass spectrometry are typically employed to confirm the identity and purity of this spiroheterocyclic compound. These analytical considerations are particularly important given the compound's potential use in pharmaceutical development, where stringent quality standards apply.
Looking forward, the scientific community anticipates growing applications for 6-methyl-1-oxa-7-azaspiro[3.5]nonane as research into spirocyclic scaffolds continues to advance. The compound's combination of structural novelty and synthetic accessibility positions it as a valuable tool for exploring new chemical space in drug discovery. Future developments may reveal additional utilities for this interesting spiro system in areas ranging from asymmetric catalysis to functional materials design.
For researchers working with 6-methyl-1-oxa-7-azaspiro[3.5]nonane, proper handling and storage recommendations include protection from moisture and oxidation, typical for many heterocyclic compounds. While not classified as hazardous, standard laboratory precautions should be observed when handling this chemical, as with all research compounds. The compound's stability profile makes it suitable for various experimental conditions, contributing to its growing popularity in synthetic chemistry applications.
The intellectual property landscape surrounding 6-methyl-1-oxa-7-azaspiro[3.5]nonane is evolving, with several patents emerging that incorporate this spiro scaffold in various therapeutic applications. This patent activity underscores the compound's perceived value in pharmaceutical innovation and suggests continued interest from the biotechnology sector. Researchers should conduct thorough patent searches when considering this compound for commercial applications.
In conclusion, 6-methyl-1-oxa-7-azaspiro[3.5]nonane (CAS No. 1638772-05-0) represents an exciting example of modern spirocyclic chemistry with broad potential across multiple scientific disciplines. Its unique structural features and growing accessibility make it a compound to watch in coming years, as researchers uncover new applications for this versatile spiroheterocycle in both life sciences and materials development.
1638772-05-0 (6-methyl-1-oxa-7-azaspiro[3.5]nonane) Related Products
- 1807083-32-4(4-Chloro-2-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 892786-23-1(1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one)
- 1251576-24-5(2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)
- 2195878-57-8(2-{3-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methylazetidin-1-yl}pyridine-3-carbonitrile)
- 2227769-94-8((1R)-2-amino-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)
- 2248301-73-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxoazepane-4-carboxylate)
- 2349538-34-5(tert-butyl (3S)-3-amino-3-(3-nitrophenyl)propanoate)
- 1261634-61-0((6-Fluoro-4'-(trifluoromethyl)biphenyl-3-yl)-hydroxyacetic acid)
- 1806991-43-4(Methyl 4-(bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-5-carboxylate)
- 2229140-39-8(3-(aminomethyl)-3-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}cyclobutan-1-ol)
